molecular formula C9H15BrO2 B15315102 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

Cat. No.: B15315102
M. Wt: 235.12 g/mol
InChI Key: LZXOAPJVILSKPE-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran (CAS 1006483-39-1) is a brominated tetrahydrofuran derivative featuring a cyclopropylmethoxy substituent.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane

InChI

InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2

InChI Key

LZXOAPJVILSKPE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2(CC2)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran typically involves the reaction of cyclopropylmethanol with a brominating agent to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran under specific conditions to form the final compound . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is valuable in scientific research due to its versatility. It is used in:

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropyl and tetrahydrofuran moieties contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other brominated tetrahydrofuran derivatives, such as 3-(bromomethyl)tetrahydrofuran , which lacks the cyclopropyl group. Below is a detailed comparison:

Structural and Functional Differences

Property 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran 3-(Bromomethyl)tetrahydrofuran
Molecular Formula C₉H₁₃BrO₂ C₅H₉BrO
Substituents Cyclopropylmethoxy, bromomethyl Bromomethyl
Steric Strain High (cyclopropane ring) Low
Commercial Status Discontinued Active production (2020–2030)
Primary Applications Specialized synthesis (discontinued) Pharmaceutical intermediates

However, this complexity likely contributes to its discontinuation, as simpler derivatives like 3-(bromomethyl)tetrahydrofuran dominate industrial applications due to lower production costs and scalability .

Market and Production Insights

  • 3-(Bromomethyl)tetrahydrofuran :
    • Global Production : Projected to grow at an annual rate of 4.2% (2025–2030), with China accounting for 35–40% of global output .
    • Cost Analysis : Production costs are estimated at $120–150/kg, with profit margins stabilizing at 18–22% post-2025 .
  • This compound: No active production data exists due to its discontinued status.

Research Findings and Industrial Relevance

Stability and Reactivity

The cyclopropane ring in the target compound may confer unique reactivity, such as participation in strain-release alkylation or photochemical reactions. However, its instability under prolonged storage or elevated temperatures likely hindered industrial adoption. In contrast, 3-(bromomethyl)tetrahydrofuran exhibits robust thermal stability, making it preferable for large-scale processes .

Biological Activity

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

PropertyValue
CAS Number [Not available]
Molecular Formula C₈H₁₃BrO₂
Molecular Weight 215.09 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Bromomethylation : The introduction of the bromomethyl group is often performed using brominating agents under controlled conditions.
  • Methoxylation : The methoxy group can be introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially modulating biochemical pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tetrahydrofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The bromomethyl group may enhance this activity by increasing lipophilicity, facilitating cellular uptake .

Antimicrobial Properties

Additionally, compounds related to this structure have demonstrated antimicrobial activity against various bacterial strains. The presence of the bromine atom is noted to contribute to enhanced antibacterial effects due to its ability to form reactive intermediates that disrupt bacterial cell walls .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of tetrahydrofuran derivatives on human cancer cell lines, revealing that modifications at the cyclopropyl position significantly impact potency. The compound showed IC50 values in the low micromolar range against several cancer types .
  • Antimicrobial Testing : In a comparative study, various derivatives were tested for their ability to inhibit growth in Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting potential as therapeutic agents against resistant strains .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how different functional groups affect biological activity can guide the design of more potent derivatives.
  • In Vivo Studies : Animal models will be essential for assessing the pharmacokinetics and safety profile of this compound.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects will enhance its potential for therapeutic applications.

Q & A

Basic: What are the recommended synthetic strategies for 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran in laboratory settings?

Methodological Answer:
The synthesis typically involves two key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using a bromomethyl precursor, and (2) etherification of the tetrahydrofuran moiety. Catalysts such as palladium complexes or phase-transfer agents are used to enhance regioselectivity. Reaction conditions (e.g., −20°C for cyclopropane stability) and solvents (e.g., anhydrous THF) must be rigorously controlled to avoid side reactions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: How is this compound characterized analytically?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and ether linkage integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]+^+) and bromine isotope patterns.
  • Infrared (IR) Spectroscopy : C–Br stretch (~550 cm1^{-1}) and ether C–O–C bands (~1100 cm1^{-1}).
    Cross-validation with HPLC (C18 column, 0.025 M potassium phosphate buffer/THF mobile phase) ensures purity (>98%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Use a Design of Experiments (DoE) approach to evaluate variables:

  • Temperature : Lower temps (e.g., −20°C) stabilize the cyclopropane ring but slow etherification.
  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% balances cost and efficiency.
  • Solvent Polarity : Anhydrous THF minimizes hydrolysis of the bromomethyl group.
    Statistical tools (e.g., ANOVA) identify significant factors. For example, a 15% yield increase was reported at 0°C with 2 equiv. of NaH .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:
Contradictions often arise from isomeric byproducts or solvent artifacts . Mitigation steps:

Repeat Analysis : Confirm results under identical conditions.

2D NMR Techniques : Use HSQC or NOESY to distinguish stereoisomers.

Alternative Ionization Methods : Electrospray (ESI) vs. Electron Impact (EI) MS to rule out fragmentation anomalies.

Spiking Experiments : Add a pure reference standard to confirm retention times in HPLC .

Advanced: What methodologies are used to evaluate biological activity in medicinal chemistry studies?

Methodological Answer:

  • In Vitro Assays :
    • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement (e.g., kinase inhibition).
    • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination).
  • In Vivo Models :
    • Pharmacokinetic profiling in rodents (oral bioavailability, half-life).
    • Metabolite identification via LC-MS/MS to assess stability of the bromomethyl group .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Degrades above 40°C (TGA/DSC analysis shows 5% mass loss at 45°C).
  • Light Sensitivity : Store in amber vials; UV-Vis spectra indicate photodegradation (λmax_{\text{max}} shift at 254 nm).
  • Humidity Control : Karl Fischer titration confirms hygroscopicity; store with desiccants (silica gel) .

Advanced: How can researchers design comparative studies with structural analogs?

Methodological Answer:

  • Analog Selection : Replace the bromomethyl group with chloromethyl or iodomethyl derivatives to study halogen effects.
  • Computational Modeling : Density Functional Theory (DFT) to predict steric/electronic differences (e.g., cyclopropane ring strain).
  • Biological Benchmarking : Compare IC50_{50} values against analogs in the same assay panel to establish structure-activity relationships (SAR) .

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